Ethyl 5-(cyclopentylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes a cyclopentylcarbamoyl group, a dichlorophenoxybutanamido group, and a methylthiophene carboxylate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions.
Attachment of the Cyclopentylcarbamoyl Group: This step involves the reaction of cyclopentylamine with a suitable carboxylic acid derivative.
Attachment of the Dichlorophenoxybutanamido Group: This step involves the reaction of 2,4-dichlorophenol with a butanoyl chloride derivative, followed by amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-ETHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
Molecular Formula |
C24H28Cl2N2O5S |
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Molecular Weight |
527.5 g/mol |
IUPAC Name |
ethyl 5-(cyclopentylcarbamoyl)-2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H28Cl2N2O5S/c1-3-32-24(31)20-14(2)21(22(30)27-16-7-4-5-8-16)34-23(20)28-19(29)9-6-12-33-18-11-10-15(25)13-17(18)26/h10-11,13,16H,3-9,12H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
ZLOSSIROIUTHKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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